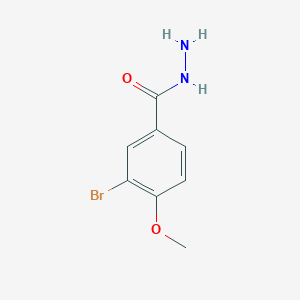

3-Bromo-4-methoxybenzohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOKSFPVQAECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359542 | |

| Record name | 3-bromo-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181136-33-4 | |

| Record name | 3-bromo-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Bromo 4 Methoxybenzohydrazide and Its Chemical Transformations

Synthesis of 3-Bromo-4-methoxybenzohydrazide as a Core Structure

The construction of the this compound molecule is a multi-step process that begins with the synthesis of its precursors. The efficiency and yield of the final product are highly dependent on the methods chosen for each step.

Precursor Synthesis: 3-Bromo-4-methoxybenzoic Acid and its Derivatives

The primary precursor for this compound is 3-bromo-4-methoxybenzoic acid. nih.govsigmaaldrich.com A common method for synthesizing this acid is through the bromination of p-anisic acid (4-methoxybenzoic acid). This electrophilic aromatic substitution reaction is typically catalyzed by ferric chloride in a medium of glacial acetic acid. google.com The reaction involves the addition of bromine, diluted with glacial acetic acid, to a solution of p-anisic acid and the catalyst at a controlled temperature, followed by a period of heating to drive the reaction to completion. google.com

Another important derivative is the corresponding acid chloride, 3-bromo-4-methoxybenzoyl chloride. This reactive intermediate is often not isolated but generated in situ for the subsequent hydrazide formation step. The conversion of the carboxylic acid to the acid chloride can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. For instance, 4-methoxybenzoic acid can be treated with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to yield 4-methoxybenzoyl chloride. prepchem.comsigmaaldrich.com A similar approach can be applied to 3-bromo-4-methoxybenzoic acid.

The methyl ester, methyl 3-bromo-4-methoxybenzoate, is another key precursor. It can be synthesized from 3-bromo-4-methylbenzoic acid by reaction with oxalyl chloride and N,N-dimethylformamide in dichloromethane, followed by the addition of methanol (B129727).

Hydrazide Formation Methodologies (e.g., from esters or acid chlorides)

Once the appropriate precursor is obtained, the hydrazide moiety is introduced. There are two primary methodologies for this transformation:

From Esters: The most common and straightforward method involves the hydrazinolysis of the corresponding methyl ester. For example, methyl 4-methoxybenzoate (B1229959) can be refluxed with hydrazine (B178648) hydrate (B1144303) in methanol. nih.gov After the reaction is complete, the excess solvent and hydrazine are removed to yield the crude hydrazide, which can then be purified by recrystallization. nih.gov This method is generally favored for its mild conditions and good yields.

From Acid Chlorides: Alternatively, the acid chloride derivative can be reacted with hydrazine hydrate. This reaction is typically carried out at low temperatures to control its exothermic nature. The acid chloride, often generated in situ from the carboxylic acid using a reagent like thionyl chloride, is treated with hydrazine hydrate. This method is also effective in producing the desired hydrazide.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is contingent on several factors. In the synthesis of the precursor, 3-bromo-4-methoxybenzoic acid, the reaction time and temperature are critical variables. The initial bromination is often conducted at a lower temperature (20-60°C) over several hours, followed by heating to reflux to ensure complete reaction. google.com

For the hydrazide formation step, the choice of solvent and the molar ratio of reactants are important. When starting from the ester, using an excess of hydrazine hydrate and a suitable alcohol as a solvent, such as methanol, under reflux conditions generally leads to high yields. nih.gov When using the acid chloride route, maintaining a low temperature (e.g., 0–5°C) during the formation of the acyl chloride and carefully controlling the stoichiometry (e.g., a 1:1.2 molar ratio of acid to hydrazine) are crucial for maximizing yield and purity. The choice of solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), can also influence the efficiency of crystallization of the final product.

Derivatization of this compound via Schiff Base Formation

The presence of the hydrazide functional group in this compound allows for a variety of chemical transformations, with Schiff base formation being a particularly important one.

Condensation Reactions with Aromatic Aldehydes to Yield Hydrazones

This compound readily undergoes condensation reactions with a wide range of aromatic aldehydes to form N-acylhydrazones, also known as Schiff bases. This reaction typically involves refluxing the hydrazide and the aldehyde in a suitable solvent, such as methanol, often with a catalytic amount of acetic acid. nih.gov The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

For example, 3-bromo-4-methoxybenzaldehyde (B45424) can be used as the aldehyde component in these reactions. nih.govsigmaaldrich.com This aldehyde itself can be synthesized from 3-bromo-4-hydroxybenzaldehyde (B1265673) by reaction with a methylating agent. chemicalbook.com The resulting hydrazones possess a characteristic C=N-NH-C=O linkage.

Exploration of Substituent Effects on Reactivity and Product Profiles

The electronic nature of the substituents on the aromatic aldehyde can significantly influence the reactivity and properties of the resulting hydrazones. A comparative study on N-acylhydrazones derived from 3,4,5-trimethoxybenzoic acid hydrazide and substituted salicylaldehydes demonstrated the impact of electron-donating (methyl) versus electron-withdrawing (nitro) groups. beilstein-journals.org

The presence of an electron-withdrawing group, like a nitro group, on the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the condensation reaction. Conversely, an electron-donating group, such as a methyl group, might have the opposite effect. These substituents also influence the properties of the final hydrazone product, including its acidity and susceptibility to hydrolysis. beilstein-journals.org For instance, an electron-withdrawing group can increase the acidity of a nearby phenolic proton and make the hydrazone more prone to hydrolysis. beilstein-journals.org

The position of the substituents on the aromatic ring of the aldehyde also plays a crucial role. Studies on hydrazide-hydrazones derived from 4-hydroxybenzhydrazide (B196067) and various substituted salicylaldehydes have shown that the presence of bulky substituents near the reaction center can influence the ability of the molecule to interact with biological targets. nih.gov

Synthesis of Heterocyclic Compounds Incorporating the 3-Bromo-4-methoxybenzoyl Moiety

The 3-bromo-4-methoxybenzoyl moiety, provided by this compound, is a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The hydrazide functionality is a key reactive site that can undergo cyclization reactions to form stable five-membered rings like oxadiazoles (B1248032) and triazoles.

One common transformation is the synthesis of 1,3,4-oxadiazoles . A general and widely used method for this conversion is the reaction of the carbohydrazide (B1668358) with carbon disulfide in a basic medium, followed by cyclization. researchgate.netresearchgate.net This reaction proceeds through the formation of a dithiocarbazate intermediate, which upon heating undergoes dehydrosulfurization to yield the corresponding oxadiazole-2-thione. This thione can be further functionalized. Another approach involves the reaction of the hydrazide with an acid chloride to form a diacylhydrazine, which can then be cyclized using a dehydrating agent like phosphorus oxychloride. researchgate.net

Another important class of heterocycles accessible from this compound are the 1,2,4-triazoles . The synthesis of these compounds can be achieved by reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. raco.cat This intermediate can then be cyclized under basic conditions to afford the corresponding 1,2,4-triazole-3-thione. Alternatively, Schiff base formation by condensation of the hydrazide with an aldehyde, followed by oxidative cyclization, can also lead to substituted 1,2,4-triazoles. uobaghdad.edu.iq

The following table summarizes the general synthetic routes to these heterocyclic systems starting from a generic carbohydrazide, which are applicable to this compound.

| Heterocyclic System | Reagents and Conditions | General Reaction |

| 1,3,4-Oxadiazole (B1194373) | 1. CS₂, KOH, EtOH, reflux2. H⁺ | Cyclization of the carbohydrazide with carbon disulfide in a basic medium. researchgate.net |

| 1,2,4-Triazole | 1. R-NCS, reflux2. Base, reflux | Reaction with an isothiocyanate followed by base-catalyzed cyclization of the resulting thiosemicarbazide. raco.cat |

Formation of Metal Complexes with this compound-derived Ligands

Carbohydrazides and their derivatives, such as Schiff bases, are excellent ligands for the formation of metal complexes due to the presence of multiple donor atoms (nitrogen and oxygen). These ligands can coordinate to a wide range of metal ions, leading to complexes with diverse geometries and properties.

While specific studies on the metal complexes of this compound are not prominent, the coordination chemistry of analogous benzhydrazides has been explored. For instance, benzhydrazide itself has been shown to form complexes with lanthanide(III) ions. rsc.org In these complexes, the hydrazide ligand can coordinate to the metal center through the carbonyl oxygen and the terminal amino nitrogen atoms.

Furthermore, Schiff bases derived from carbohydrazides are widely used as ligands. The condensation of this compound with various aldehydes or ketones would yield ligands with an imine (-C=N-) linkage. These Schiff base ligands are often bidentate or polydentate and can form stable chelate rings with metal ions. Studies on similar Schiff base ligands derived from other substituted benzohydrazides have shown their ability to form complexes with transition metals like Mn(II), Fe(III), and Cr(III). nih.govnih.gov The coordination in these complexes typically involves the imine nitrogen and the carbonyl oxygen.

The general structure of a potential Schiff base ligand derived from this compound and its expected coordination mode with a metal ion (M) is depicted below.

| Ligand Type | General Structure | Potential Coordination Sites |

| Carbohydrazide | 3-Br-4-MeO-Ph-C(=O)NHNH₂ | Carbonyl Oxygen, Amino Nitrogen |

| Schiff Base | 3-Br-4-MeO-Ph-C(=O)NHN=CHR | Carbonyl Oxygen, Imine Nitrogen |

The presence of the bromo and methoxy (B1213986) substituents on the phenyl ring of this compound can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 Bromo 4 Methoxybenzohydrazide and Its Derivatives

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Architecture

A thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any published single-crystal X-ray diffraction data for 3-Bromo-4-methoxybenzohydrazide. cam.ac.ukcam.ac.uk Therefore, information regarding its crystal system, space group, unit cell parameters, molecular conformation, bond geometries, torsion angles, and supramolecular interactions remains experimentally undetermined and unreported in the literature.

While studies on closely related derivatives, such as (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate and (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol (B129727) solvate, have been published and include detailed crystallographic analyses, these findings cannot be attributed to the parent compound due to structural differences. fupress.netresearchgate.net

Crystal System, Space Group, and Unit Cell Parameters

No experimental data is available.

Molecular Conformation, Bond Geometries, and Torsion Angles

No experimental data is available.

Supramolecular Interactions: Hydrogen Bonding Networks (Inter- and Intramolecular) and π-π Stacking

No experimental data is available.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

No experimental data is available.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

While some chemical suppliers may offer basic NMR data upon request for product verification, a detailed, peer-reviewed analysis of the ¹H NMR spectrum for this compound, including definitive resonance assignments for all aromatic and aliphatic protons, is not available in the published literature. synhet.com General chemical database entries sometimes include predicted NMR spectra, but these are computational estimations and not experimental results.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for characterizing the carbon framework of this compound. The chemical shift of each carbon atom provides detailed information about its local electronic environment, allowing for the identification of the aromatic backbone, the methoxy (B1213986) group, and the carbonyl carbon of the hydrazide moiety.

In a typical ¹³C NMR spectrum of a related derivative, the carbonyl (C=O) carbon of the hydrazide group is observed as a distinct signal in the downfield region, generally around 163 ppm, which is characteristic of an amide-like carbon. fupress.net The carbons of the aromatic ring typically appear in the 110-160 ppm range. The carbon atom bonded to the electron-withdrawing bromine atom (C-3) and the carbon bonded to the oxygen of the methoxy group (C-4) are significantly influenced. For the precursor 3-bromo-4-methoxybenzoic acid, the carbon attached to the bromine (C-Br) appears around 111 ppm, while the carbon attached to the methoxy group (C-OCH₃) is found further downfield at approximately 158 ppm. nih.gov The methoxy carbon (-OCH₃) itself characteristically resonates in the upfield region, with a chemical shift of about 55-60 ppm. fupress.net

The precise chemical shifts for this compound can be predicted by comparing spectra from its precursors, such as 3-bromo-4-methoxybenzaldehyde (B45424) and 3-bromo-4-methoxybenzoic acid, and its derivatives. nih.govnih.gov The signals for the remaining aromatic carbons (C-1, C-2, C-5, C-6) can be assigned based on substitution patterns and comparison with computational models.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Predicted values based on data from related compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~163 |

| C-4 (C-OCH₃) | ~158 |

| C-1 | ~128 |

| C-6 | ~127 |

| C-5 | ~114 |

| C-2 | ~112 |

| C-3 (C-Br) | ~111 |

| -OCH₃ | ~56 |

Two-Dimensional NMR Techniques for Complete Structural Correlation

While one-dimensional (¹H and ¹³C) NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all signals in this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons.

HSQC: This experiment correlates carbon atoms with their directly attached protons. For this compound, an HSQC spectrum would show a cross-peak connecting the methoxy carbon signal (~56 ppm) to the methoxy proton signal (~3.8-3.9 ppm). It would also correlate each aromatic carbon that bears a proton (C-2, C-5, C-6) with its respective proton signal, confirming their direct one-bond connection.

HMBC: This technique reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For instance, the proton signal of the methoxy group would show a correlation to the C-4 aromatic carbon, confirming the position of the methoxy substituent. Protons on the aromatic ring (H-2, H-5, H-6) would show correlations to neighboring carbons and, importantly, to the carbonyl carbon (C=O), definitively linking the 3-bromo-4-methoxybenzoyl group to the hydrazide moiety. The N-H protons of the hydrazide group would also be expected to show a correlation to the carbonyl carbon.

Together, these 2D NMR experiments provide a detailed and reliable map of the molecular structure, confirming the assignments made from 1D spectra and elucidating the complete bonding network.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and study the vibrational modes of this compound. These techniques probe the vibrations of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

The FT-IR spectrum provides key information on polar functional groups. For this compound, the most prominent bands would include:

N-H Stretching: The hydrazide group (-NH-NH₂) gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. esisresearch.org

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl group stretch is expected in the range of 1640-1680 cm⁻¹, a hallmark of the hydrazide structure. fupress.net

N-H Bending (Amide II): The bending vibration of the N-H bond is typically found around 1550-1620 cm⁻¹.

C-O Stretching: The asymmetric and symmetric stretching of the aryl-ether C-O bond of the methoxy group results in strong bands, typically around 1250 cm⁻¹ and 1025 cm⁻¹, respectively. nih.gov

C-Br Stretching: The vibration of the carbon-bromine bond is found in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, complementing the FT-IR data. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. Computational studies on similar molecules, like 3-chloro-4-methoxybenzaldehyde, have been used to perform a complete assignment of vibrational modes, which serves as a strong reference for interpreting the spectra of this compound. nih.gov

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH-NH₂ | 3200-3400 |

| Aromatic C-H Stretch | Ar-H | 3000-3100 |

| Aliphatic C-H Stretch | -OCH₃ | 2850-2960 |

| C=O Stretch (Amide I) | -C(=O)NH- | 1640-1680 |

| N-H Bend (Amide II) | -C(=O)NH- | 1550-1620 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450-1600 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1025 |

| C-Br Stretch | Ar-Br | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of this compound and confirming its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

The molecular formula for this compound is C₈H₉BrN₂O₂. The presence of bromine is particularly distinctive due to its isotopic pattern; bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

The calculated monoisotopic mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) is 243.9898 Da. HRMS analysis of a pure sample would be expected to yield a measured m/z value that matches this calculated mass with an error of less than 5 ppm, providing definitive confirmation of the compound's elemental formula.

In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for this compound would likely involve the formation of the stable 3-bromo-4-methoxybenzoyl cation (m/z ≈ 214/216) through the cleavage of the N-N bond in the hydrazide group.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, providing insights into its system of conjugated π-electrons. The spectrum of this compound is dominated by absorptions arising from π → π* transitions within the substituted benzene ring and the carbonyl group.

The benzene ring itself has characteristic absorption bands which are shifted and intensified by the substituents. The methoxy group (-OCH₃), an electron-donating group, and the bromine atom (-Br) both act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands to longer wavelengths. The hydrazide moiety, with its carbonyl group and nitrogen lone pairs, further extends the conjugation.

The UV-Vis spectrum is expected to show strong absorption bands characteristic of substituted benzene derivatives. These typically include:

An intense band in the 200-230 nm range, corresponding to a primary π → π* transition of the aromatic system.

A secondary, less intense band around 270-290 nm, also from a π → π* transition, which is sensitive to substitution on the ring.

A weak absorption at longer wavelengths (>300 nm) may be present, attributable to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

Analysis of the absorption maxima (λmax) and molar absorptivity coefficients (ε) helps to characterize the electronic structure of the molecule and can be compared with derivatives to understand the electronic effects of different substituents. sigmaaldrich.com

Theoretical Chemistry and Computational Modeling of 3 Bromo 4 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with high accuracy.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For a derivative, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, DFT calculations using the B3LYP/6-31G* method have been performed to achieve this. fupress.net

Table 1: Calculated Geometrical Parameters for a 3-Bromo-4-methoxybenzohydrazide Derivative

| Parameter | Value |

| Method | B3LYP/6-31G* |

| Global Minimum Energy (a.u.) | -1326.0352 |

| Dipole Moment (Debye) | 3.315386 |

This data is for (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, a derivative of the title compound. fupress.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. fupress.net In the case of the studied benzohydrazide (B10538) derivative, DFT calculations provide the energies of these orbitals. fupress.net This analysis reveals that charge transfer occurs within the molecule, a key aspect of its electronic behavior. fupress.net

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.04 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 4.30 |

This data is for (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate. fupress.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For benzohydrazide derivatives, MEP analysis helps to identify the reactive sites. The oxygen and nitrogen atoms of the hydrazide group are typically regions of high electron density, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. fupress.net Conversely, the hydrogen atoms of the amide group exhibit positive potential.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated using Koopmans' theorem. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are crucial for understanding the relationship between molecular structure, stability, and global chemical reactivity. fupress.net

Table 3: Global Chemical Reactivity Descriptors for a this compound Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.04 |

| Electron Affinity (A) | 1.74 |

| Electronegativity (χ) | 3.89 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.52 |

This data is for (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate. fupress.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes, stability, and interactions with the environment, such as a solvent. mdpi.comresearchgate.net

In Silico Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

In silico docking studies have been performed on derivatives of this compound to evaluate their potential as therapeutic agents. fupress.net For instance, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide was docked against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the bacterium's fatty acid synthesis pathway. fupress.net The results of such studies provide a binding score, which estimates the binding affinity between the ligand and the protein, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

In a study of a related benzhydrazide derivative, docking analysis revealed its potential as a dual inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two enzymes implicated in neurodegenerative diseases. zenodo.org These computational predictions are invaluable for guiding the synthesis of new derivatives with improved inhibitory activity and for understanding the structure-activity relationship of this class of compounds. researchgate.net

Prediction of Binding Affinities and Modes with Biological Targets (e.g., InhA of Mycobacterium tuberculosis)

Molecular docking is a primary computational technique used to predict how a ligand, such as a this compound derivative, might bind to the active site of a protein receptor. This method is instrumental in drug discovery, particularly for identifying new inhibitors for critical enzymes like the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis, a key target for antitubercular drugs. fupress.netnih.gov

In studies on related benzohydrazide structures, molecular docking has been employed to analyze their potential as anti-tuberculosis agents against InhA. fupress.netresearchgate.net The process involves placing the ligand into the binding site of the target protein and calculating a score that estimates the binding affinity. The results not only provide a quantitative measure of binding strength (e.g., in kcal/mol) but also reveal the specific binding mode, which includes the conformation of the ligand and its key interactions with amino acid residues in the active site. nih.gov For instance, research on (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, a related compound, utilized in silico molecular docking to assess its antitubercular potential by modeling its interaction with InhA. fupress.netresearchgate.net

The prediction of ligands for a target like InhA can be enhanced by comparing the target's binding sites with other known protein structures in databases like the Protein Data Bank (PDB). nih.gov This approach can identify novel scaffolds and lead to the discovery of previously unrecognized inhibitors. nih.gov

Table 1: Example of Predicted Binding Data for a Ligand with InhA

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates a strong, favorable binding interaction. |

| Interacting Residues | TYR158, MET199, GLY14 | Identifies key amino acids involved in the binding. |

| Hydrogen Bonds | 2 | Shows specific, strong directional interactions stabilizing the complex. |

Analysis of Intermolecular Forces at the Binding Interface

Understanding the non-covalent interactions between a ligand and its receptor is fundamental to explaining binding affinity and specificity. Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are used to visualize and quantify these intermolecular forces. fupress.net

In a study of a related methoxybenzohydrazide derivative, the dominant intermolecular contacts were found to be H···H interactions, which accounted for a significant portion of the Hirshfeld surface. fupress.netresearchgate.net Other important interactions included C-H···O, N-H···O, and O-H···O hydrogen bonds, which are critical for the formation of stable supramolecular structures. fupress.netresearchgate.net Weak interactions involving the bromine atom and π-π stacking between aromatic rings also contribute to the stability of the molecular assembly. fupress.net

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 39.5 | The most significant contact, representing van der Waals forces. fupress.netresearchgate.net |

| C···H | - | Represents interactions between carbon and hydrogen atoms. researchgate.net |

| O···H | - | Indicates hydrogen bonding involving oxygen atoms. researchgate.net |

| C···C | 5.7 | Suggests the presence of π-π stacking interactions. researchgate.net |

| N···C | 5.5 | Interactions between nitrogen and carbon atoms. researchgate.net |

Note: Specific percentages for C···H and O···H were not provided in the source but were identified as key interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential computational tools for optimizing lead compounds. They aim to find a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the rational design of new molecules with improved potency and desired properties. nih.gov

Establishment of Correlations between Structural Features and Biological Responses

QSAR models establish a correlation between the biological response (e.g., antimicrobial activity) and calculated molecular descriptors of a compound. These descriptors can be electronic (like total energy), topological (like molecular connectivity indices), or steric.

SAR studies on related N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have further elucidated how specific substituents influence activity. researchgate.net For example, the position and nature of groups on the benzylidene ring can dramatically alter the antimicrobial potency, providing a roadmap for targeted chemical modifications. researchgate.net

Table 3: QSAR Parameters Correlated with Antimicrobial Activity for Bromo-benzohydrazide Derivatives

| Parameter Type | Descriptor | Correlation with Activity |

|---|---|---|

| Electronic | Total Energy (Te) | A significant descriptor for predicting activity. nih.govresearchgate.net |

| Topological | Valence zero-order molecular connectivity index (⁰χv) | Describes molecular branching and correlates with activity. nih.govresearchgate.net |

Computational Design of Enhanced Bioactive Analogs

The insights gained from QSAR and SAR studies form the basis for the computational design of new analogs with potentially enhanced bioactivity. By understanding which structural features are positively or negatively correlated with the desired biological response, chemists can rationally modify a parent molecule like this compound.

For example, if a QSAR model indicates that lower total energy and a specific range for a topological index lead to higher potency, new candidate molecules can be designed in silico to meet these criteria. nih.gov Modifications might include:

Substituting functional groups to alter electronic properties.

Altering the carbon skeleton to optimize topological indices.

Introducing or removing groups to form specific hydrogen bonds with the target receptor, as suggested by docking studies.

This process, known as molecular hybridization or rational drug design, combines pharmacophores from different active molecules to create a single, more effective compound. nih.gov This strategy accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A significant cause of failure in drug development is undesirable pharmacokinetic (ADME) or toxicity (T) properties. scbdd.comnih.gov In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to identify and filter out candidates that are likely to fail later on. scbdd.comnih.gov

These predictions cover key areas:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are estimated. nih.gov

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: The likely route of excretion (e.g., renal) is predicted.

Toxicity: Potential toxicities such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition) are assessed.

Table 4: Example of a Predicted ADMET Profile for a Benzohydrazide Derivative

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Good potential for oral bioavailability. nih.gov |

| BBB Permeant | No | Unlikely to cause central nervous system side effects. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the drug in circulation. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. |

| Excretion | ||

| Renal Excretion | High | Likely to be cleared by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Low risk of causing genetic mutations. |

Biological and Pharmacological Investigations of 3 Bromo 4 Methoxybenzohydrazide and Its Functional Derivatives

Antimicrobial Activity Profiling

Derivatives of 3-bromo-4-methoxybenzohydrazide have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a spectrum of bacterial and fungal pathogens.

Evaluation against Bacterial Pathogens (Gram-positive and Gram-negative species)

Hydrazone derivatives of 3-methoxybenzoic acid have been synthesized and evaluated for their in vitro activity against various bacterial strains. nih.gov A study focusing on these derivatives reported significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria. nih.gov Some of these compounds exhibited antimicrobial activity against Bacillus spp. that was superior to that of established antibiotics like ampicillin (B1664943) and cefuroxime. nih.gov

In one study, a derivative, (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, was isolated and tested against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The study reported that the Gram-negative bacteria were more susceptible to this compound than the Gram-positive bacteria, which contradicts typical findings. researchgate.net

Another study synthesized two Schiff base compounds derived from 3-methoxybenzohydrazide and 3-hydroxybenzohydrazide. Both of these compounds were found to possess potent antibacterial activities. researchgate.net

Table 1: Antibacterial Activity of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide researchgate.net

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm) | Standard Antibiotic (Ciprofloxacin) Zone of Inhibition (mm) |

| Escherichia coli (MTCC 62) | 100 | 7 ± 0.84 | 18 ± 1.22 |

| 200 | 14 ± 1.34 | ||

| Staphylococcus aureus (MTCC 87) | 100 | 4 ± 0.24 | 17 ± 1.98 |

| 200 | 11 ± 1.74 | ||

| *Values are expressed as Mean ± Standard Deviation (n=3). |

Assessment of Antifungal Efficacy

The antifungal potential of this compound derivatives has also been investigated. Research on aromatic acylhydrazones, which include derivatives of this compound, has shown their effectiveness against Candida neoformans.

A study on (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide demonstrated its activity against several fungal strains. The findings indicated that this compound was more effective against Candida albicans compared to Aspergillus niger and Aspergillus flavus. researchgate.net The antifungal activity of this compound was found to increase with higher concentrations. researchgate.net

Table 2: Antifungal Activity of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide researchgate.net

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm) | Standard Antibiotic (Amphotericin-B) Zone of Inhibition (mm) |

| Aspergillus flavus (MTCC 96) | 100 | 2 ± 0.88 | 12 ± 1.04 |

| 200 | 9 ± 1.08 | ||

| Aspergillus niger (MTCC 107) | 100 | 5 ± 0.75 | 12 ± 1.50 |

| 200 | 8 ± 1.57 | ||

| Candida albicans (MTCC 118) | 100 | 4 ± 0.45 | 22 ± 1.60 |

| 200 | 12 ± 1.50 | ||

| Values are expressed as Mean ± Standard Deviation (n=3). |

Specific Antitubercular Potential (e.g., Inhibition of Mycobacterium tuberculosis InhA enzyme)

Hydrazide and its derivatives have been a focal point in the search for new antituberculosis drugs. nih.gov The 1,3,4-oxadiazole (B1194373) ring, which can be considered a cyclic form of the hydrazide motif found in isoniazid (B1672263) (INH), is a key structural feature in many compounds designed for antitubercular activity. mdpi.com

Derivatives containing the 1,3,4-oxadiazole core linked to a hydrazone moiety have been synthesized and tested against various mycobacterial strains, including drug-resistant ones. mdpi.com Molecular modeling studies suggest that these derivatives may act by inhibiting the InhA enzyme of Mycobacterium tuberculosis. mdpi.com The InhA enzyme is a crucial component of the mycobacterial cell wall synthesis pathway and a known target for antitubercular drugs. nih.govmdpi.com

Research into various hydrazide-hydrazone derivatives has identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. nih.gov For instance, some synthesized 1,3,4-thiadiazole (B1197879) derivatives have shown considerable inhibitory activity against both the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

Antiglycation Activity for Advanced Glycation End-Product (AGE) Inhibition

Advanced glycation end-products (AGEs) are implicated in various chronic metabolic diseases. researchgate.net The search for compounds that can inhibit the formation of AGEs is an active area of research. researchgate.netnih.gov Natural compounds, including polyphenols and flavonoids, have been investigated for their antiglycation properties. researchgate.netmdpi.com

The mechanisms by which these compounds inhibit AGE formation include scavenging free radicals, chelating metal ions, and trapping reactive carbonyl compounds. researchgate.net Studies have shown that flavonoids with specific hydroxylation patterns, such as hydroxyl groups at the 3-', 4-', 5-, and 7-positions, exhibit significant inhibitory activity against AGE formation. mdpi.com While direct studies on the antiglycation activity of this compound were not found, the structural features of its derivatives suggest potential in this area, warranting further investigation.

Enzyme Inhibitory Activities

Urease Inhibition (e.g., against Helicobacter pylori urease)

The urease enzyme of Helicobacter pylori is a critical factor for its survival in the acidic environment of the stomach and is a target for potential therapeutic agents. nih.gov Inhibition of this enzyme is a strategy being explored to combat H. pylori infections, which are becoming increasingly resistant to antibiotics. nih.govnih.gov

While specific studies on the urease inhibitory activity of this compound were not identified, research on related compounds provides insights. For example, baicalin, a flavonoid, has been identified as a non-competitive inhibitor of H. pylori urease. nih.gov It is believed to interact with a cysteine residue on the mobile flap of the enzyme. nih.gov This highlights the potential for compounds with specific structural motifs to act as urease inhibitors.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. A series of N'-(substituted-benzylidene)-3-bromo-4-methoxybenzohydrazides were synthesized and assessed for their in vitro anticholinesterase effects.

Table 1: Cholinesterase Inhibition by this compound Derivatives (Data not available in the provided search results)

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|

Tyrosinase Inhibition

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a target for agents used in the treatment of hyperpigmentation. Derivatives of this compound have shown promise as tyrosinase inhibitors. Studies on structurally related compounds, such as (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), have demonstrated potent tyrosinase inhibitory activity. MHY1498, which shares the 3-bromo-4-hydroxybenzylidene moiety, exhibited a significantly lower IC₅₀ value (4.1 ± 0.6 μM) compared to the standard inhibitor, kojic acid (22.0 ± 4.7 μM). nih.govnih.gov This suggests that the bromo and hydroxy substitution pattern is favorable for tyrosinase inhibition.

Furthermore, research on other benzylidene hydrazide derivatives indicates that the presence of dihydroxy substitutions on the benzylidene ring, such as in N'-(2,4-dihydroxybenzylidene) and N'-(3,4-dihydroxybenzylidene) analogs, leads to potent tyrosinase inhibition. For example, a thiophene (B33073) chalcone (B49325) derivative with a 2,4-dihydroxyphenyl group showed very strong tyrosinase inhibition with an IC₅₀ value of 0.013 μM. nih.gov While direct IC₅₀ values for the specific this compound derivatives are not available, the existing data on analogous structures strongly suggest their potential as effective tyrosinase inhibitors.

Table 2: Tyrosinase Inhibition by Related Compounds

| Compound | Tyrosinase IC₅₀ (µM) | Source |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | 4.1 ± 0.6 | nih.govnih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (tyrosine hydroxylase) 0.93 (dopa oxidase) | nih.gov |

| Kojic Acid (Standard) | 22.0 ± 4.7 | nih.govnih.gov |

Antitumor and Cytotoxic Evaluations

In Vitro Screening against Cancer Cell Lines

The cytotoxic potential of hydrazone derivatives, including those related to this compound, has been investigated against various cancer cell lines. While specific IC₅₀ values for this compound derivatives against HepG2, MCF-7, and Caco-2 cell lines were not found in the search results, studies on similar classes of compounds provide insights into their potential anticancer activity.

For instance, salicylaldehyde (B1680747) benzoylhydrazones have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations. researchgate.net Another study on hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety showed potent anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 2.19 to 4.37 μM for the most active compounds. nih.gov These findings suggest that the hydrazone scaffold is a promising pharmacophore for the development of novel anticancer agents. The this compound structure, combined with various substitutions, could yield derivatives with significant cytotoxic effects against a range of cancer cells.

Table 3: Cytotoxic Activity of Related Hydrazone Derivatives against MCF-7 Cancer Cell Line

| Compound | MCF-7 IC₅₀ (µM) | Source |

| Hydrazone derivative 3i | 4.37 | nih.gov |

| Hydrazone derivative 3l | 2.19 | nih.gov |

| Hydrazone derivative 3m | 2.88 | nih.gov |

| Hydrazone derivative 3n | 3.51 | nih.gov |

| Staurosporine (Standard) | 4.19 | nih.gov |

Mechanistic Insights into Apoptosis Induction or Cell Cycle Arrest

The anticancer effects of hydrazone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Research on hydrazone derivatives has shown that they can trigger apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov

Studies on compounds like 3-bromopyruvate, which shares a bromo- functional group, have revealed that it can induce apoptosis by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2, and upregulating the pro-apoptotic protein Bax. nih.govresearchgate.net Furthermore, some hydrazone derivatives have been found to cause cell cycle arrest at the G1 or G2/M phase, thereby halting the proliferation of cancer cells. nih.govnih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties induced cell cycle arrest at different stages and promoted apoptosis. nih.gov These mechanistic insights from related compounds suggest that this compound derivatives likely exert their cytotoxic effects through similar pathways involving the induction of apoptosis and cell cycle disruption.

Anti-inflammatory and Analgesic Property Assessment

The anti-inflammatory and analgesic potential of hydrazide derivatives has been an area of interest in medicinal chemistry. While specific data for this compound derivatives was not found, a study on (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide (B10538), a closely related compound, reported its isolation and suggested potential anti-inflammatory activity.

Research on other classes of compounds has shown that the hydrazone linkage can be a key feature for anti-inflammatory and analgesic effects. For example, novel 4-aminoantipyrine (B1666024) derivatives were evaluated for their analgesic properties, with one compound exhibiting high activity (69% protection in the writhing test), comparable to paracetamol. Additionally, the conjugation of NSAIDs with other molecules through an amide bond has been shown to enhance their anti-inflammatory activity. These findings indicate that the structural framework of this compound is amenable to the design of new anti-inflammatory and analgesic agents, though specific evaluations are required.

Table 4: Anti-inflammatory and Analgesic Activity of Related Compounds (Data not available for this compound derivatives in the provided search results)

| Compound | Anti-inflammatory Activity | Analgesic Activity | Source |

|---|---|---|---|

| (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Suggested | Data not available |

Coordination Chemistry and Bioinorganic Applications of 3 Bromo 4 Methoxybenzohydrazide Derived Complexes

Synthesis and Characterization of Metal Chelates (e.g., Oxovanadium(V) complexes)

The synthesis of metal complexes from 3-bromo-4-methoxybenzohydrazide typically involves a two-step process. The first step is the creation of a Schiff base ligand through the condensation reaction of this compound with a suitable aldehyde or ketone. This reaction creates a hydrazone ligand containing an imine group (C=N) adjacent to the hydrazide moiety.

In the second step, the Schiff base ligand is reacted with a metal salt, such as a metal(II) chloride or acetate, in a suitable solvent like ethanol (B145695) or methanol (B129727). The mixture is often refluxed to ensure the completion of the coordination reaction. The resulting metal chelate precipitates from the solution and can be isolated by filtration, washed, and dried. This general method has been used to synthesize a variety of transition metal complexes, including those with Mn(II), Fe(III), Cr(III), Cu(II), Ni(II), and Zn(II). nih.govmdpi.com

Oxovanadium(V) complexes, noted for their catalytic and biological activities, are also synthesized from Schiff base ligands. nih.gov These complexes are typically prepared by reacting an oxovanadium salt with the pre-synthesized ligand. The resulting complexes are characterized by a range of analytical and spectroscopic techniques to determine their stoichiometry and structure. researchgate.net

Common characterization techniques include:

Elemental Analysis (CHN): To confirm the empirical formula and stoichiometry of the complex.

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. Low conductivity values typically suggest non-electrolyte complexes. journalajocs.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which provides insight into the oxidation state and geometry of the central metal ion. For instance, oxovanadium(IV) complexes are paramagnetic due to the d¹ configuration of the vanadium ion. journalajocs.com

Spectroscopic Analyses (IR, UV-Vis, NMR): These are crucial for elucidating the structure and bonding within the complexes, as detailed in the following section.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic methods are indispensable for understanding how the Schiff base ligand coordinates to the metal center. Aroylhydrazone ligands derived from this compound can exhibit keto-enol tautomerism and typically act as bidentate or tridentate ligands. Coordination generally occurs through the enolic oxygen atom and the azomethine nitrogen atom. nanobioletters.com

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Key spectral changes observed upon complexation include:

The disappearance of the ν(N-H) band from the free ligand spectrum indicates deprotonation and coordination of the nitrogen atom. nanobioletters.com

A shift of the ν(C=O) (amide I) band to a lower frequency suggests the involvement of the carbonyl oxygen in coordination. In many cases, the ligand coordinates via its enolic form, in which the C=O group is converted to a C-O⁻ group. This is confirmed by the disappearance of the ν(C=O) band and the appearance of a new band corresponding to ν(C=N-N=C), indicating enolization and coordination through the enolate oxygen. mdpi.com

The ν(C=N) (azomethine) band shifts, typically to a lower wavenumber, upon complexation. This shift confirms the coordination of the azomethine nitrogen to the metal ion. mdpi.com

The appearance of new, non-ligand bands in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of the formation of metal-ligand bonds.

¹H NMR Spectroscopy: ¹H NMR spectra of the diamagnetic metal complexes provide further confirmation of the coordination mode.

The signal corresponding to the amide (-NH) proton in the free ligand disappears in the spectra of the complexes, which supports the deprotonation and subsequent coordination of the ligand in its enolic form. mdpi.comnanobioletters.com

The chemical shift of the azomethine proton (-CH=N) is typically shifted downfield upon complexation, indicating the donation of electron density from the azomethine nitrogen to the metal ion. mdpi.com

Electronic (UV-Vis) Spectroscopy: Electronic spectra give insights into the geometry of the metal complexes. The spectra of the complexes show bands corresponding to intra-ligand π→π* and n→π* transitions, which are often shifted compared to the free ligand. More importantly, new bands appear in the visible region due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, square planar, or tetrahedral) of the metal center. ias.ac.in For instance, oxovanadium(IV) complexes often exhibit multiple bands in the visible region assigned to d-d transitions, consistent with a square-pyramidal geometry. ias.ac.in

Table 1: Key Spectroscopic Shifts Upon Complexation of Aroylhydrazone Ligands

| Spectroscopic Feature | Free Ligand (Typical Wavenumber/Shift) | Metal Complex (Typical Wavenumber/Shift) | Inference |

| IR: ν(N-H) | ~3200 cm⁻¹ | Absent | Deprotonation of amide proton |

| IR: ν(C=O) | ~1650 cm⁻¹ | Shifted to lower frequency or absent | Coordination of carbonyl oxygen |

| IR: ν(C=N) | ~1610 cm⁻¹ | Shifted to lower frequency (~1590 cm⁻¹) | Coordination of azomethine nitrogen |

| ¹H NMR: -NH proton | ~11-15 ppm | Absent | Coordination via enolic form |

| ¹H NMR: -CH=N proton | ~8.5 ppm | Shifted downfield (>8.5 ppm) | Coordination of azomethine nitrogen |

Enhanced Biological Activities of Metal Complexes Compared to Free Ligand

A significant aspect of the study of these metal complexes is their biological activity. It is a widely observed phenomenon that the chelation of a metal ion to an organic ligand can enhance the ligand's biological potency. scirp.org This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing the complex to more easily penetrate the lipid layers of cell membranes. nih.gov

Table 2: Example of Antimicrobial Activity (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| Free Ligand (L) | 10 | 8 | 9 |

| [CuL₂] Complex | 18 | 16 | 17 |

| [NiL₂] Complex | 16 | 14 | 15 |

| [ZnL₂] Complex | 20 | 18 | 19 |

| Standard Drug | 25 | 24 | 23 |

Data is representative and compiled for illustrative purposes based on trends reported in the literature. nih.gov

DNA Binding and Cleavage Studies of Complexes

The interaction of transition metal complexes with DNA is a critical area of research, particularly for the development of new therapeutic agents. eurjchem.com Deoxyribonucleic acid (DNA) is the primary target for many anticancer and antiviral drugs. ias.ac.in Metal complexes of Schiff bases derived from this compound analogues have been investigated for their ability to bind to and cleave DNA.

DNA Binding: The mode of binding between a metal complex and DNA can be investigated using several techniques:

UV-Vis Absorption Titration: The complex is titrated with increasing concentrations of Calf Thymus DNA (CT-DNA). A decrease in the intensity of the absorption band (hypochromism) and a slight red-shift in wavelength are indicative of intercalative binding, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov The binding constant (Kb) can be calculated from this data to quantify the binding affinity. nih.gov

Fluorescence Spectroscopy: Competitive binding studies using a DNA intercalator like ethidium bromide (EtBr) can elucidate the binding mode. A reduction in the fluorescence intensity of the EtBr-DNA system upon the addition of the complex suggests that the complex displaces EtBr and intercalates into the DNA. nih.gov

Viscosity Measurements: Intercalative binding typically causes a significant increase in the viscosity of a DNA solution because the DNA helix must lengthen to accommodate the intercalating molecule. This provides strong evidence for this binding mode. nih.gov

Studies on related complexes suggest that they primarily bind to DNA via an intercalative mechanism. nih.govnih.gov

DNA Cleavage: The ability of these complexes to act as chemical nucleases is often studied using agarose gel electrophoresis. Supercoiled plasmid DNA (like pBR322) is incubated with the metal complexes, sometimes in the presence of an oxidizing or reducing agent (e.g., H₂O₂). The cleavage of the supercoiled form (Form I) into a nicked circular form (Form II) and a linear form (Form III) is monitored. Many transition metal complexes, particularly those of copper and cobalt, can facilitate DNA cleavage through redox chemistry, where the metal center participates in the generation of reactive oxygen species (ROS) that attack the DNA backbone. ias.ac.innih.gov The efficiency of cleavage depends on the metal ion, the ligand structure, and the concentration of the complex.

Future Perspectives and Emerging Research Directions

Development of 3-Bromo-4-methoxybenzohydrazide as a Scaffold for Rational Drug Design

The benzohydrazide (B10538) core is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. derpharmachemica.comnih.gov The this compound structure, in particular, serves as a valuable starting point for the rational design of new therapeutic agents.

Researchers are utilizing this scaffold to create more complex molecules with targeted biological actions. A key strategy involves the condensation of the hydrazide group with various aldehydes to form hydrazone derivatives. derpharmachemica.comderpharmachemica.com These derivatives expand the chemical space and allow for fine-tuning of the molecule's properties. For instance, a Schiff base derivative of a related methoxybenzohydrazide has been synthesized and evaluated for its anti-tuberculosis potential through molecular docking studies against Mycobacterium tuberculosis. This computational approach helps in understanding the binding interactions between the compound and its biological target, thereby guiding the design of more potent inhibitors.

The presence of the bromine atom is also significant, as halogen bonding is increasingly recognized as a critical interaction in drug-receptor binding. Furthermore, the precursor, 3-bromo-4-methoxybenzoic acid, has been noted for its potential in agricultural applications as a fungicide, indicating that the core structure possesses inherent bioactivity worth exploring in a pharmaceutical context. The combination of the hydrazide group, for forming targeted derivatives, and the bromo and methoxy (B1213986) substituents, for modulating electronic and binding properties, positions this compound as a promising platform for developing new drugs.

A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds showing significant antiproliferative activity against several cancer cell lines. nih.gov

Table 1: Examples of Bioactive Benzohydrazide Derivatives and Their Applications

| Derivative Class | Target/Application | Key Structural Feature | Research Finding |

|---|---|---|---|

| Hydrazones | Antitubercular | Azomethine group (-C=N-) | Molecular docking studies show potential inhibitory activity against enzymes from Mycobacterium tuberculosis. |

| Dihydropyrazole-Benzohydrazides | Anticancer (EGFR inhibitor) | Dihydropyrazole moiety | Some derivatives exhibit potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines. nih.gov |

| Schiff Bases | Antimicrobial / Antioxidant | Aromatic Schiff base linkage | Screened for activity against S. aureus, E. coli, and A. niger; antioxidant potential assessed by DPPH radical scavenging. derpharmachemica.com |

Exploration in Material Science and Supramolecular Chemistry

In material science, the ability of molecules to self-assemble into ordered, functional superstructures is highly prized. The this compound scaffold is well-suited for supramolecular chemistry and crystal engineering due to its capacity for forming multiple, predictable non-covalent interactions.

The key interaction motifs include:

Hydrogen Bonding: The hydrazide moiety contains both hydrogen bond donors (-NH) and acceptors (C=O), which can lead to the formation of robust one-, two-, or three-dimensional networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to guide crystal packing.

π–π Stacking: The aromatic ring allows for π–π stacking interactions, which further stabilize the crystal lattice.

Research on a closely related hydrazone derivative has provided direct insight into these possibilities. Single-crystal X-ray diffraction analysis revealed that molecules are linked through intermolecular N–H···O hydrogen bonds, forming distinct chains. The packing in some bromo-substituted benzohydrazide derivatives is also influenced by slipped π–π stacking interactions. Hirshfeld surface analysis can be employed to quantify the various intermolecular contacts that contribute to the stability of the crystal structure. By modifying the substituents on the aromatic ring, researchers can systematically tune these intermolecular forces to create novel materials with desired properties, such as specific thermal stability, solubility, or even porous frameworks for gas storage.

Photophysical Properties and Applications

While the specific photophysical properties of this compound are an emerging area of research, the characteristics of related compounds suggest significant potential. The benzohydrazide core and its derivatives are being investigated for applications in fluorescent sensors, molecular switches, and organic light-emitting diodes (OLEDs).

Studies on other hydrazone derivatives have shown that they can function as fluorescent molecular switches. rsc.org In some cases, a non-fluorescent E-isomer can be converted to a highly fluorescent Z-isomer upon irradiation with UV light. rsc.org This photoisomerization process, which restricts the molecule's motion and enhances fluorescence, could be exploited for applications like security inks or data storage. rsc.org

The substituents on the this compound scaffold are expected to play a crucial role in tuning its photophysical behavior:

Methoxy Group (–OCH₃): This electron-donating group can enhance the fluorescence quantum yield and shift emission wavelengths. Research on other fluorescent probes has demonstrated that methoxy substitution can significantly improve detection sensitivity.

Bromine Atom (–Br): The heavy bromine atom can influence the photophysical pathways through the "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This could make the scaffold a candidate for developing phosphorescent materials for use in OLEDs.

Future research will likely focus on the synthesis of various derivatives and the detailed characterization of their absorption, emission, and excited-state dynamics to unlock their potential in optoelectronic and sensing applications.

Integration of High-Throughput Screening with Computational Methods

The convergence of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating the discovery of new applications for scaffolds like this compound. The versatility of the hydrazide group allows for the rapid, parallel synthesis of large libraries of derivatives.

The workflow for such an integrated approach would involve:

Computational Modeling: Using techniques like Density Functional Theory (DFT) and molecular docking, a virtual library of this compound derivatives can be screened against various biological targets (e.g., enzymes, receptors). nih.gov These models can predict binding affinity, reactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for synthesis.

High-Throughput Synthesis: The most promising candidates identified computationally would then be synthesized using automated or semi-automated platforms. The straightforward condensation reaction of the hydrazide makes it highly amenable to this approach.

High-Throughput Screening (HTS): The synthesized library of compounds would be tested for biological activity using HTS assays. This could involve screening for inhibition of a particular enzyme, antiproliferative effects on cancer cell lines, or antimicrobial activity.

Iterative Refinement: The data from the HTS campaign would be used to refine the computational models, leading to a new cycle of design, synthesis, and testing. This iterative process allows for the rapid optimization of the scaffold to develop lead compounds with high potency and desirable properties.

Computational studies on related structures have already demonstrated their value, from confirming the interaction of inhibitors with their target sites to understanding electronic properties. nih.gov By combining these predictive methods with the empirical power of HTS, the exploration of the vast chemical space accessible from this compound can be performed with greater speed and efficiency.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-methoxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 3-bromo-4-methoxybenzoic acid derivatives with hydrazine hydrate in methanol under reflux conditions (60–80°C) yields the hydrazide. Optimization involves controlling stoichiometry (1:1 molar ratio of aldehyde to hydrazide), solvent polarity (methanol or ethanol), and reaction duration (6–12 hours). Post-synthesis, vacuum filtration and recrystallization in ethanol improve purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of N-H (3100–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-Br (550–650 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm), aromatic protons (δ 7.0–8.0 ppm), and hydrazide NH signals (δ ~9.5 ppm).

- Elemental Analysis : Validate %C, %H, %N, and %Br to ±0.3% theoretical values .

Q. What purification techniques effectively remove brominated byproducts from this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol as solvents due to the compound’s moderate solubility. Slow cooling (0.5°C/min) enhances crystal purity.

- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent to separate brominated impurities. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate molecular conformation and intermolecular interactions in this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water (1:1) solution at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refinement with SHELXL software resolves bond lengths, angles, and torsion angles (e.g., dihedral angle between aromatic rings ~40°).

- Hydrogen Bonding Analysis : Identify O-H⋯O/N and N-H⋯O interactions using Mercury software to map 3D networks .

Q. What QSAR parameters correlate the structural features of this compound derivatives with bioactivity?

- Methodological Answer :

- Descriptor Selection : Use topological indices (Wiener index, molecular connectivity) and electronic parameters (HOMO-LUMO energy gap, polarizability).

- Model Validation : Apply multiple linear regression (MLR) with leave-one-out cross-validation. For antimicrobial activity, total energy (Te) and Wiener index (W) are critical predictors (R² > 0.85) .

Q. How does DFT analysis enhance understanding of the electronic and nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate hyperpolarizability (β) and dipole moment (μ) to assess NLO potential.

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., Br⋯H, O⋯H) to explain crystal packing. High β values (>0.4 × 10⁻³⁰ esu) indicate NLO utility .

Q. How can researchers resolve discrepancies between predicted and observed bioactivity data for this compound analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate QSAR predictions with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for anticancer screening).

- Experimental Replication : Test compounds under standardized conditions (e.g., 37°C, 24 h incubation). For IC₅₀ discrepancies >20%, reevaluate cell line viability assays (e.g., MTT vs. SRB methods) .

Q. What role do hydrogen bonding and lattice energy calculations play in predicting crystallographic behavior?

- Methodological Answer :

- Lattice Energy Estimation : Use PIXEL (or similar software) to calculate Coulombic, polarization, and dispersion energies. High lattice energy (>150 kJ/mol) correlates with thermal stability (TGA decomposition >200°C).

- Hydrogen Bond Synthons : Identify dominant motifs (e.g., R₂²(8) N-H⋯O loops) to guide co-crystal design for enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.